molecular formula C40H40FeP2 B13835309 (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine

(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine

Cat. No.: B13835309
M. Wt: 638.5 g/mol
InChI Key: OLJPSMBPGNWVEN-FAVHNTAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Ferrocene-Based Ligand Development

The integration of ferrocene into asymmetric catalysis began in the late 20th century, driven by the need for robust, tunable chiral ligands. Early work by Togni and Puleo at Ciba (later Novartis) in the 1990s marked a breakthrough with the synthesis of Josiphos ligands, which combined a ferrocene backbone with differentially substituted phosphine groups. These ligands demonstrated unprecedented enantioselectivity in hydrogenation reactions, notably in the industrial-scale production of (S)-metolachlor, a herbicide precursor achieving 79% enantiomeric excess (e.e.) at >10,000 metric tons annually.

The success of Josiphos ligands hinged on their modular design. By varying substituents on the ferrocene scaffold, researchers could fine-tune steric and electronic properties to match specific substrates. For example, the prototypical Josiphos ligand, (R)-(S)-R$$2$$PF-PR'$$2$$, featured a chiral ethyl bridge connecting two distinct phosphine groups, enabling C$$_1$$ symmetry. This structural motif became a blueprint for subsequent derivatives, including Xyliphos.

Parallel advancements in allylic amination catalyzed by palladium-ferrocenylphosphine complexes further underscored the versatility of ferrocene ligands. Hayashi and Ito’s 1990 study demonstrated that chiral (hydroxyalkyl)ferrocenylphosphine-palladium catalysts could achieve up to 84% e.e. in the asymmetric amination of 2-butenyl acetates. These early successes laid the groundwork for exploring substituent effects on regioselectivity and enantiocontrol.

Structural Evolution Toward C$$_1$$-Symmetric Ferrocenyl Phosphines

The transition to C$$1$$-symmetric ligands like Xyliphos arose from the need to address limitations in earlier C$$2$$-symmetric systems. C$$_1$$ symmetry, characterized by two inequivalent phosphine groups, eliminates internal mirror planes, enhancing stereochemical discrimination. Xyliphos exemplifies this design:

  • Phosphine Group 1 : Diphenylphosphino at the (S)-configured ferrocenyl position.
  • Phosphine Group 2 : Di(3,5-dimethylphenyl)phosphine at the (R)-configured ethyl bridge.

This asymmetry introduces a steric gradient, where the bulky 3,5-dimethylphenyl groups create a chiral pocket that directs substrate orientation (Figure 1). Computational studies on analogous systems reveal that the 3,5-dimethyl substituents increase ligand rigidity, reducing conformational flexibility and improving enantioselectivity.

Table 1: Structural Comparison of Select Josiphos-Type Ligands

Ligand Name R$$_1$$ (Ferrocenyl) R$$_2$$ (Ethyl Bridge) Symmetry Key Application
Josiphos SL-J005-1 Diphenylphosphino Dicyclohexylphosphine C$$_1$$ Hydrogenation of imines
Xyliphos Diphenylphosphino Di(3,5-dimethylphenyl) C$$_1$$ Asymmetric allylic alkylation
Walphos Di(3,5-CF$$_3$$Ph) Diethylphosphine C$$_1$$ Hydroformylation

The synthesis of Xyliphos involves sequential phosphination steps:

  • Lithiation of ferrocene followed by reaction with chlorodiphenylphosphine.
  • Introduction of the ethyl bridge via nucleophilic substitution.
  • Final phosphination with chlorodi(3,5-dimethylphenyl)phosphine.

This modular approach allows systematic optimization. For instance, replacing dimethylphenyl groups with electron-withdrawing substituents (e.g., CF$$_3$$) modulates metal-ligand electron transfer, as demonstrated in stibine-phosphine ferrocene derivatives.

Recent innovations leverage noncovalent interactions to enhance catalytic performance. Hydrogen bonding between ligand functional groups and substrates, as seen in Zhaophos and Wudaphos systems, has been extrapolated to Xyliphos-like ligands, improving turnover frequencies in hydrogenation reactions.

Properties

Molecular Formula

C40H40FeP2

Molecular Weight

638.5 g/mol

InChI

InChI=1S/C23H26P.C17H14P.Fe/c1-16-10-17(2)13-22(12-16)24(20(5)21-8-6-7-9-21)23-14-18(3)11-19(4)15-23;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h6-15,20H,1-5H3;1-14H;/t20-;;/m1../s1

InChI Key

OLJPSMBPGNWVEN-FAVHNTAZSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@H](C)[C]3[CH][CH][CH][CH]3)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Fe]

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][CH]3)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Fe]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine typically involves multi-step organic synthesis under inert atmosphere conditions to avoid oxidation of sensitive phosphorus centers. The process includes:

  • Functionalization of the ferrocenyl backbone.
  • Introduction of diphenylphosphino and di(3,5-dimethylphenyl)phosphino groups.
  • Control of stereochemistry to achieve high optical purity.

Common solvents such as tetrahydrofuran (THF) or dichloromethane are employed due to their ability to dissolve both organometallic and organic intermediates.

Stepwise Preparation

Step Description Conditions/Notes
1 Synthesis of (S)-2-(Diphenylphosphino)ferrocene derivative Reaction of diphenylphosphine with ferrocenyl precursor under inert atmosphere
2 Formation of chiral ferrocenyl-ethyl intermediate Alkylation with appropriate alkyl halide, maintaining stereochemistry
3 Introduction of di(3,5-dimethylphenyl)phosphino group Reaction with chlorophosphine derivatives or phosphine ligands under controlled conditions
4 Purification and isolation of final ligand Chromatographic techniques under inert atmosphere to preserve optical purity

The key to the successful synthesis lies in the stereoselective control during the alkylation and phosphination steps, ensuring the final product maintains the (R)-(-) and (S)-configurations at the respective centers.

Inert Atmosphere and Solvent Use

  • All reactions are performed under nitrogen or argon to prevent oxidation of phosphine groups.
  • Solvents like THF and dichloromethane are dried and degassed prior to use.
  • Temperature control is critical, often reactions are conducted at low to ambient temperatures to avoid side reactions.

Optical Purity and Characterization

  • The compound is obtained with optical purity ≥99% ee, confirmed by chiral HPLC or polarimetry (specific rotation approximately -310° ±10° in chloroform).
  • Purity and identity are confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.

Research Findings and Comparative Data

Source Preparation Highlights Purity/Optical Data Notes
EvitaChem Multi-step synthesis with diphenylphosphine alkylation; inert atmosphere; THF solvent ≥99% ee; stable ferrocenyl ligand Emphasizes stability and catalytic applications
ChemBK Detailed stereochemical control; multiple reaction steps Specific rotation -310° ±10° (CHCl3) Synonyms and CAS verified; powder form
Avantor (Strem Chemicals) Commercial availability of ≥97% purity ligand; storage under inert atmosphere ≥97% purity; MW 638.54 g/mol Notes on storage and handling
AllGreenChems Assay 98%; orange powder; inert gas storage recommended Molecular formula and weight confirmed Application focus on catalysis

Summary Table of Preparation Conditions

Parameter Typical Conditions/Values
Atmosphere Nitrogen or Argon (inert)
Solvents Tetrahydrofuran (THF), Dichloromethane
Temperature 0°C to room temperature
Optical Purity ≥99% enantiomeric excess
Purification Chromatography under inert atmosphere
Storage Airtight container, inert gas, cool and dry environment

Chemical Reactions Analysis

Types of Reactions

®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine undergoes various types of reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced under specific conditions to modify the ferrocenyl moiety.

    Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Modified ferrocenyl derivatives.

    Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine Applications

This compound is a chiral ferrocenyl diphosphine ligand extensively utilized in asymmetric catalysis. Its molecular structure features a ferrocene backbone that provides rigidity and unique electronic properties. The compound has two phosphorus atoms, each with distinct steric and electronic characteristics, which together create a chiral environment essential for enantioselective transformations.

Scientific Research Applications

This compound has a wide array of applications in scientific research:

  • Chemistry It is widely used as a ligand in asymmetric catalysis, facilitating the synthesis of chiral compounds with high enantiomeric purity.
  • Biology The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
  • Industry The compound is used in the production of fine chemicals and pharmaceuticals.

Asymmetric Catalysis

The primary application of this compound is as a ligand in various transition metal complexes to facilitate asymmetric reactions. It effectively coordinates with metals such as rhodium, iridium, and osmium, forming stable complexes that act as catalysts in reactions such as hydrogenation, allylic alkylation, and cycloaddition. The enantiomeric excess of the final products from these reactions can reach up to 95%.

Reaction Types

This compound can undergo several types of reactions:

  • Oxidation The compound can be oxidized to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and oxygen.
  • Reduction It can be reduced under specific conditions to yield different products. Reducing agents such as lithium aluminum hydride are commonly used.
  • Substitution The compound can participate in substitution reactions, where one of the phosphine groups is replaced by another substituent. Various nucleophiles can be used for substitution reactions.

Unique Features

Mechanism of Action

The mechanism by which ®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine exerts its effects involves the coordination of the phosphine ligands to a metal center, forming a chiral complex. This complex then facilitates the asymmetric transformation of substrates, leading to the formation of enantiomerically enriched products. The molecular targets include transition metal catalysts, and the pathways involved are those of catalytic cycles in asymmetric synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

Chiral ferrocenyl phosphines are widely studied for their tunable steric and electronic profiles. Below is a comparative analysis of the target compound with structurally related ligands:

Compound Name CAS Number Molecular Weight Key Substituents Electronic Effect Steric Bulk Key Applications References
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine 49020-80 SLV 640.59 Di(3,5-dimethylphenyl)phosphine Electron-donating (methyl) Moderate Asymmetric hydrogenation
(R)-1-[(S)-2-(Di(3,5-CF3-phenyl)phosphino)ferrocenyl]ethyldicyclohexylphosphine 292638-88-1 848.65 Di(3,5-trifluoromethylphenyl) Electron-withdrawing (CF3) High Electron-deficient catalysis
(R)-(-)-1-[(R)-2-(2’-Diphenylphosphinophenyl)ferrocenyl]ethylbis(di-3,5-trifluoromethylphenyl)phosphine 565184-33-0 984.72 Bis(trifluoromethylphenyl) Strongly electron-withdrawing Very High High-temperature reactions
(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine-ethanol adduct 155806-35-2 640.59 Dicyclohexylphosphine + ethanol Neutral High Solubility-enhanced catalysis

Key Findings

Steric Effects :

  • The di(3,5-dimethylphenyl) substituent in the target compound provides moderate steric bulk compared to the bulkier dicyclohexyl or bis(trifluoromethylphenyl) groups. This balance enhances substrate accessibility in metal coordination while maintaining enantioselectivity .
  • The bis(trifluoromethylphenyl) variant (CAS 565184-33-0) exhibits extreme steric hindrance, limiting its utility in reactions requiring flexible transition states but excelling in high-temperature stability .

Electronic Effects :

  • Electron-donating methyl groups in the target compound improve metal-ligand electron density, favoring reactions like hydrogenation where electron-rich intermediates are critical .
  • Trifluoromethyl groups (CAS 292638-88-1) create electron-deficient ligands, ideal for oxidative cross-couplings or reactions involving electrophilic substrates .

Stereochemical Influence: Enantiomeric pairs (e.g., SLV-J001-1 vs. SLV-J001-2 in ) demonstrate that minor stereochemical inversions (R/S configurations) drastically alter catalytic outcomes. For instance, one enantiomer may yield >90% enantiomeric excess (ee) in hydrogenation, while the other shows <10% ee .

Solubility and Stability: Ethanol-adducted derivatives (e.g., CAS 155806-35-2) enhance solubility in polar solvents without compromising catalytic activity, broadening their application scope .

Biological Activity

The compound (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine is a member of the ferrocenyl-phosphine class of organometallic compounds. This class has garnered attention for its potential biological activities, particularly in the realm of anticancer research. The unique structural characteristics of ferrocenyl-phosphines, including their ability to coordinate with metals and their electronic properties, contribute to their biological efficacy. This article explores the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's molecular formula is C38H50FeOP2C_{38}H_{50}FeOP_2, with a molecular weight of approximately 640.61 g/mol. Its structure includes a ferrocenyl moiety, which is known for its stability and redox properties, coupled with phosphine functionalities that can interact with various biological targets.

Structural Formula

The structural representation can be summarized as follows:

  • Ferrocenyl Group : Provides stability and potential for redox reactions.
  • Phosphine Ligands : Impart unique electronic properties and facilitate coordination with metal ions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of ferrocenyl-phosphines. For instance, a study focusing on various ferrocenyl-phosphine derivatives demonstrated significant cytotoxic effects against cutaneous T-cell lymphoma (CTCL) cell lines. The compound FD10, a related ferrocenyl-phosphine complex, exhibited dose-dependent cytotoxicity across multiple CTCL cell lines:

Cell LineIC50 (μM)
HuT785.55 ± 0.20
HH7.80 ± 0.09
MJ3.16 ± 0.10
MyLa6.46 ± 0.24

These results indicate that ferrocenyl-phosphines may induce apoptosis through intrinsic pathways, activating caspases and affecting cell cycle regulation by modulating key proteins like STAT3 and c-Myc .

Mechanistic Insights

The mechanisms underlying the biological activity of ferrocenyl-phosphines include:

  • Apoptosis Induction : Activation of caspase-3 and poly(ADP-ribose) polymerase.
  • Cell Cycle Arrest : G0/G1 phase arrest is observed alongside reduced phosphorylation of Akt and downregulation of c-Myc.
  • Oncoprotein Modulation : Suppression of STAT3 activity has been linked to decreased tumor cell proliferation.

Study on Ferrocenyl-Phosphorus Compounds

A comprehensive study investigated novel ferrocenyl-phosphorus compounds, focusing on their electrochemical properties and stability in air. The findings indicated that these compounds could be promising candidates for further development due to their unique properties .

Development of Organometallic Anticancer Agents

Research has shown that integrating ferrocene into phosphine complexes can enhance anticancer activity compared to traditional treatments like cisplatin. The incorporation of metallocenes into phosphine derivatives allows for customizable pharmacophores that can be tailored for specific biological interactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine, and how can its stereochemical purity be validated?

  • Methodological Answer : The synthesis typically involves chiral resolution of ferrocene precursors and sequential phosphine ligand substitution. Key steps include:

  • Use of enantiopure ferrocenyl ethylamine intermediates for asymmetric induction .
  • Phosphine ligand coupling under inert atmospheres (e.g., Schlenk techniques) to prevent oxidation .
  • Validation via ¹H/³¹P NMR to confirm stereochemistry and HPLC with chiral columns (e.g., Chiralpak® IA) to assess enantiomeric excess (>97% purity required for catalytic applications) .

Q. How should researchers handle and store this compound to maintain stability during catalysis experiments?

  • Methodological Answer :

  • Storage : Under argon or nitrogen at –20°C to prevent ligand oxidation or hydrolysis .
  • Handling : Use gloveboxes for air-sensitive steps. Avoid contact with strong oxidizers (e.g., O₂, peroxides) and protic solvents (e.g., H₂O, alcohols), which degrade phosphine ligands .
  • Stability Monitoring : Regular TLC or NMR checks for decomposition (e.g., P=O formation) .

Q. What spectroscopic techniques are critical for characterizing its coordination geometry in metal complexes?

  • Techniques :

  • X-ray crystallography to resolve steric effects from 3,5-dimethylphenyl groups .
  • IR spectroscopy to detect metal-phosphine bonding (ν(P–M) ~400–600 cm⁻¹) .
  • Magnetic susceptibility measurements for oxidation state analysis in transition-metal complexes .

Advanced Research Questions

Q. How does the steric bulk of the 3,5-dimethylphenyl substituents influence enantioselectivity in asymmetric hydrogenation?

  • Methodological Answer :

  • Comparative Studies : Use a series of analogous ligands with varying aryl substituents (e.g., 4-methoxy vs. 3,5-dimethyl) to correlate steric parameters (Tolman cone angles) with catalytic outcomes .
  • Data Analysis : Employ Hammett plots to quantify electronic effects and molecular dynamics simulations to model substrate-ligand interactions .
  • Example : In Rh-catalyzed hydrogenation, bulkier groups enhance enantioselectivity (up to 98% ee) by restricting substrate binding conformations .

Q. What experimental strategies resolve contradictions in catalytic activity data across different solvent systems?

  • Methodological Answer :

  • Controlled Variable Testing : Perform reactions in polar aprotic (e.g., THF), non-polar (toluene), and protic (methanol) solvents under identical temperature/pressure conditions .
  • Statistical Analysis : Use ANOVA to identify solvent-dependent outliers (e.g., methanol may deactivate catalysts via ligand protonation) .
  • In Situ Monitoring : Operando IR spectroscopy to track solvent-ligand interactions during catalysis .

Q. How can researchers design long-term stability studies to assess ligand degradation under catalytic conditions?

  • Experimental Design :

  • Accelerated Aging : Expose ligand-metal complexes to elevated temperatures (40–80°C) and monitor decomposition via GC-MS or ICP-OES for metal leaching .
  • Reusability Tests : Conduct 10+ catalytic cycles, analyzing turnover frequency (TOF) decay and characterizing spent catalysts via XPS for phosphine oxide formation .

Key Research Gaps and Recommendations

  • Gap 1 : Limited mechanistic studies on ligand-metal cooperativity in non-hydrogenative reactions (e.g., C–H activation).
    • Recommendation : Use DFT calculations to map transition states and stopped-flow UV-Vis for kinetic profiling .
  • Gap 2 : Inconsistent reporting of ligand loading effects on catalytic efficiency.
    • Recommendation : Standardize ligand/metal ratios (e.g., 1:1 vs. 2:1) in published protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.